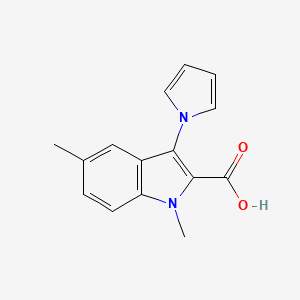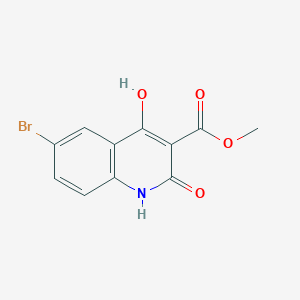![molecular formula C15H11NO4 B7875986 Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate](/img/structure/B7875986.png)
Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate is a complex organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a fused benzene and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate typically involves the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product. The reaction is usually carried out in the presence of a suitable catalyst to facilitate the formation of the quinoline core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to achieve higher yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate has been studied for its potential biological activities. It has shown promise in various assays, including antimicrobial and anticancer activities.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for further research in drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate
Methyl 7-amino-4-oxo-1,4-dihydrobenzo[h]quinoline-2-carboxylate
Uniqueness: Methyl 4-hydroxy-2-oxo-1,2-dihydrobenzo[g]quinoline-3-carboxylate stands out due to its specific structural features, such as the presence of the hydroxyl group at the 4-position and the carboxylate group at the 3-position. These features contribute to its unique chemical and biological properties, distinguishing it from other quinoline derivatives.
Properties
IUPAC Name |
methyl 4-hydroxy-2-oxo-1H-benzo[g]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c1-20-15(19)12-13(17)10-6-8-4-2-3-5-9(8)7-11(10)16-14(12)18/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJVFWBXPFCUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC3=CC=CC=C3C=C2NC1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-methylphenyl)methyl]spiro[4H-quinoxaline-3,4'-piperidine]-2-amine](/img/structure/B7875919.png)
![4-[(6,8-dimethyl-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazin-1-yl)methyl]benzoic acid](/img/structure/B7875928.png)
![1-{[5-Methyl-2-(4-propoxyphenyl)-1,3-oxazol-4-YL]methyl}piperidine-4-carboxylic acid](/img/structure/B7875931.png)
![2-ethyl-6-phenyl-2,3-dihydro-5H-[1,4]thiazino[2,3,4-ij]quinolin-5-one](/img/structure/B7875942.png)
![[[5-(butylsulfamoyl)-2-oxoindol-3-yl]amino]thiourea](/img/structure/B7875945.png)


![4-(4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-1(2H)-yl)-4-oxobutanoic acid](/img/structure/B7875957.png)
![4-{[(2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl)methyl]amino}benzoic acid](/img/structure/B7875959.png)
![1-[4-(1-Pyrrolidinyl)benzyl]-4-piperidinecarboxylic acid](/img/structure/B7875963.png)
![[2-oxo-5-(pyrrolidin-1-ylcarbonyl)-1,3-benzoxazol-3(2H)-yl]acetic acid](/img/structure/B7875970.png)


![3-methyl-1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-5-amine](/img/structure/B7876003.png)
